Cas no 1628864-79-8 (4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide)
![4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1628864-79-8x500.png)
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
- SY263092
- CCNC(=O)c1cc2c(Br)cn(C)c(=O)c2[nH]1
- 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
- DB-117878
- MFCD31642841
- SCHEMBL16340379
- 1628864-79-8
- starbld0049577
- 4-bromo-N-ethyl-6-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxamide
- CS-0309676
- VOXWCFFEHPYSRE-UHFFFAOYSA-N
- AC9316
- 4-bromo-N-ethyl-6,7-dihydro-6-methyl-7-oxo-1H-Pyrrolo[2,3-c]pyridine-2-carboxamide
- PS-17014
-
- MDL: MFCD31642841
- インチ: 1S/C11H12BrN3O2/c1-3-13-10(16)8-4-6-7(12)5-15(2)11(17)9(6)14-8/h4-5,14H,3H2,1-2H3,(H,13,16)
- InChIKey: VOXWCFFEHPYSRE-UHFFFAOYSA-N
- SMILES: BrC1=C([H])N(C([H])([H])[H])C(C2=C1C([H])=C(C(N([H])C([H])([H])C([H])([H])[H])=O)N2[H])=O
計算された属性
- 精确分子量: 297.01129g/mol
- 同位素质量: 297.01129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 383
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 65.2
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1096822-250MG |
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
1628864-79-8 | 97% | 250mg |
$380 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0520-1G |
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
1628864-79-8 | 97% | 1g |
¥ 5,379.00 | 2023-04-14 | |
Chemenu | CM336302-100mg |
4-bromo-N-ethyl-6,7-dihydro-6-methyl-7-oxo-1H-Pyrrolo[2,3-c]pyridine-2-carboxamide |
1628864-79-8 | 95%+ | 100mg |
$245 | 2023-01-19 | |
Chemenu | CM336302-5g |
4-bromo-N-ethyl-6,7-dihydro-6-methyl-7-oxo-1H-Pyrrolo[2,3-c]pyridine-2-carboxamide |
1628864-79-8 | 95%+ | 5g |
$2934 | 2023-01-19 | |
eNovation Chemicals LLC | Y1096822-100mg |
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
1628864-79-8 | 97% | 100mg |
$235 | 2024-07-21 | |
eNovation Chemicals LLC | Y1096822-1G |
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
1628864-79-8 | 97% | 1g |
$825 | 2024-07-21 | |
abcr | AB577318-1g |
4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide; . |
1628864-79-8 | 1g |
€1216.10 | 2024-07-20 | ||
Aaron | AR01UNSI-250mg |
4-Bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
1628864-79-8 | 97% | 250mg |
$204.00 | 2025-02-12 | |
Ambeed | A1384179-1g |
4-Bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
1628864-79-8 | 97% | 1g |
$496.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0520-500.0mg |
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
1628864-79-8 | 97% | 500.0mg |
¥1955.0000 | 2024-07-24 |
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamideに関する追加情報
Chemical Profile of 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (CAS No. 1628864-79-8)
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide, identified by its CAS number 1628864-79-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activity. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its role in the development of various therapeutic agents. The presence of a bromine substituent at the 4-position, combined with the amide functional group at the 2-position, enhances its utility as a building block in medicinal chemistry.
The structural features of 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide make it a versatile intermediate for synthesizing more complex molecules. The pyrrolopyridine core is known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are commonly employed in drug discovery to introduce new pharmacophores.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with improved pharmacokinetic profiles and reduced side effects. 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has been investigated as a potential lead compound in several preclinical studies. Its ability to modulate biological pathways suggests that it may have therapeutic applications in areas such as oncology and neurology. The compound's oxo group at the 7-position and the N-etylester moiety contribute to its unique chemical properties, making it an attractive candidate for further exploration.
One of the most compelling aspects of 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is its potential to serve as a scaffold for structure-based drug design. Computational modeling studies have indicated that this compound can interact with specific targets in the body, leading to the development of highly selective inhibitors. These interactions are critical for minimizing off-target effects and improving overall therapeutic efficacy. The compound's ability to bind to proteins with high affinity has been demonstrated through various biophysical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
The synthesis of 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include cyclization reactions to form the pyrrolopyridine core, followed by functional group transformations such as bromination and esterification. Advances in synthetic methodologies have enabled researchers to produce this compound in multi-kilogram quantities, facilitating its use in large-scale drug development programs.
The pharmacological evaluation of 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has revealed several promising properties. In vitro assays have shown that it can inhibit the activity of enzymes involved in cancer cell proliferation and survival. Additionally, preclinical studies have demonstrated its ability to induce apoptosis in certain tumor cell lines without significant toxicity to normal cells. These findings suggest that this compound may have therapeutic potential as an anticancer agent.
The development of novel drug candidates often requires a multidisciplinary approach involving chemists, biologists, and pharmacologists. The study of 4-bromo-N-ethyl-6-methyl--oxo--pyrrolo[2--c]pyridine--carboxamide exemplifies this collaborative effort. Chemists have developed innovative synthetic strategies to produce this compound efficiently, while biologists have conducted extensive screening assays to identify its biological activities. Pharmacologists have then worked to optimize its pharmacokinetic properties through structural modifications.
The future prospects for 4-bromo-N--ethyl--6--methyl--7--oxo--1H-pyrrolo[2--3-c]pyridine--carboxamide are promising given its unique structural features and biological potential. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic applications in humans. As our understanding of complex biological systems continues to grow, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.
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